molecular formula C23H22N2S B14204831 N-(Diphenylmethyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide CAS No. 827310-30-5

N-(Diphenylmethyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide

Cat. No.: B14204831
CAS No.: 827310-30-5
M. Wt: 358.5 g/mol
InChI Key: PCKVTHWBTUTYBM-UHFFFAOYSA-N
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Description

N-(Diphenylmethyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide is a complex organic compound that belongs to the class of isoquinoline derivatives. This compound is characterized by the presence of a diphenylmethyl group attached to the nitrogen atom of the isoquinoline ring, along with a carbothioamide functional group. Isoquinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Diphenylmethyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pomeranz-Fritsch reaction, which involves the condensation of benzaldehyde with an amine, followed by cyclization.

    Introduction of the Diphenylmethyl Group: The diphenylmethyl group can be introduced via a Friedel-Crafts alkylation reaction using diphenylmethanol and a suitable Lewis acid catalyst.

    Formation of the Carbothioamide Group:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-(Diphenylmethyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced isoquinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carbothioamide group can be replaced by other nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced isoquinoline derivatives.

    Substitution: Isoquinoline derivatives with substituted functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including its role as an enzyme inhibitor or receptor modulator.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(Diphenylmethyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting the activity of enzymes involved in key biological processes.

    Modulating Receptors: Interacting with cell surface receptors to alter cellular signaling pathways.

    Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.

Comparison with Similar Compounds

N-(Diphenylmethyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide can be compared with other isoquinoline derivatives, such as:

    N-(Diphenylmethyl)-1-phenylethan-1-imine: Similar structure but lacks the carbothioamide group.

    N-(Diphenylmethyl)-3,4-dihydroisoquinoline-2(1H)-carboxamide: Similar structure but contains a carboxamide group instead of a carbothioamide group.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

CAS No.

827310-30-5

Molecular Formula

C23H22N2S

Molecular Weight

358.5 g/mol

IUPAC Name

N-benzhydryl-3,4-dihydro-1H-isoquinoline-2-carbothioamide

InChI

InChI=1S/C23H22N2S/c26-23(25-16-15-18-9-7-8-14-21(18)17-25)24-22(19-10-3-1-4-11-19)20-12-5-2-6-13-20/h1-14,22H,15-17H2,(H,24,26)

InChI Key

PCKVTHWBTUTYBM-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=S)NC(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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